molecular formula C18H15FN2O2 B5779050 N-(5-fluoro-2-methylphenyl)-5-methyl-3-phenyl-4-isoxazolecarboxamide

N-(5-fluoro-2-methylphenyl)-5-methyl-3-phenyl-4-isoxazolecarboxamide

Cat. No. B5779050
M. Wt: 310.3 g/mol
InChI Key: CTRWJELSCYXVLU-UHFFFAOYSA-N
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Description

N-(5-fluoro-2-methylphenyl)-5-methyl-3-phenyl-4-isoxazolecarboxamide, commonly known as MLN4924, is a small-molecule inhibitor that has been widely studied in the field of cancer research. It is known to inhibit the activity of NEDD8-activating enzyme (NAE), which plays a crucial role in the ubiquitin-proteasome pathway. This pathway is responsible for the degradation of proteins that are involved in cell cycle regulation, DNA repair, and apoptosis. Inhibition of NAE by MLN4924 leads to the accumulation of these proteins, which ultimately results in cell death.

Scientific Research Applications

MLN4924 has been extensively studied for its potential as an anti-cancer agent. It has been shown to induce apoptosis in a variety of cancer cell lines, including breast, lung, prostate, and leukemia. In addition, MLN4924 has been shown to enhance the efficacy of other anti-cancer agents, such as cisplatin and doxorubicin. Furthermore, MLN4924 has been shown to inhibit the growth of cancer stem cells, which are believed to be responsible for tumor recurrence and resistance to chemotherapy.

Mechanism of Action

MLN4924 functions by inhibiting the activity of N-(5-fluoro-2-methylphenyl)-5-methyl-3-phenyl-4-isoxazolecarboxamide, which is responsible for the activation of the ubiquitin-like protein NEDD8. NEDD8, in turn, activates the cullin-RING ligases (CRLs), which are responsible for the ubiquitination and subsequent degradation of a variety of proteins involved in cell cycle regulation, DNA repair, and apoptosis. Inhibition of N-(5-fluoro-2-methylphenyl)-5-methyl-3-phenyl-4-isoxazolecarboxamide by MLN4924 leads to the accumulation of these proteins, which ultimately results in cell death.
Biochemical and Physiological Effects:
MLN4924 has been shown to induce cell cycle arrest and apoptosis in cancer cells. In addition, MLN4924 has been shown to inhibit angiogenesis, which is the process by which new blood vessels are formed to supply nutrients to tumors. Furthermore, MLN4924 has been shown to enhance the immune response against cancer cells by increasing the expression of tumor antigens.

Advantages and Limitations for Lab Experiments

One of the main advantages of MLN4924 is its specificity for N-(5-fluoro-2-methylphenyl)-5-methyl-3-phenyl-4-isoxazolecarboxamide, which makes it a valuable tool for studying the role of NEDD8 in the ubiquitin-proteasome pathway. However, one of the limitations of MLN4924 is its low solubility in water, which can make it difficult to work with in certain experiments.

Future Directions

There are several potential future directions for MLN4924 research. One area of interest is the development of combination therapies that include MLN4924 and other anti-cancer agents. Another area of interest is the study of MLN4924 in the context of cancer stem cells, which are believed to be responsible for tumor recurrence and resistance to chemotherapy. Additionally, there is interest in the development of more potent and selective inhibitors of N-(5-fluoro-2-methylphenyl)-5-methyl-3-phenyl-4-isoxazolecarboxamide that may have improved efficacy and fewer side effects compared to MLN4924.

Synthesis Methods

The synthesis of MLN4924 involves a series of chemical reactions that start with the reaction of 5-fluoro-2-methylphenylboronic acid with 5-methyl-3-phenylisoxazole-4-carboxylic acid. The resulting intermediate is then treated with thionyl chloride to form the corresponding acid chloride, which is then reacted with N-(tert-butoxycarbonyl)glycine to form the desired product, MLN4924. The yield of this synthesis method is reported to be around 15-20%.

properties

IUPAC Name

N-(5-fluoro-2-methylphenyl)-5-methyl-3-phenyl-1,2-oxazole-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H15FN2O2/c1-11-8-9-14(19)10-15(11)20-18(22)16-12(2)23-21-17(16)13-6-4-3-5-7-13/h3-10H,1-2H3,(H,20,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CTRWJELSCYXVLU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)F)NC(=O)C2=C(ON=C2C3=CC=CC=C3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H15FN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

310.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(5-fluoro-2-methylphenyl)-5-methyl-3-phenyl-1,2-oxazole-4-carboxamide

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